

Reference Standard Characterization Guide: N-Isopropyl Carvedilol

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Compound of Interest

Compound Name: *N-Isopropyl Carvedilol*

CAS No.: 1246819-01-1

Cat. No.: B600939

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Executive Summary & Strategic Context

In the landscape of beta-blocker development, Carvedilol remains a critical therapeutic agent. However, the synthesis of Carvedilol—typically involving the ring-opening of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine—is susceptible to side reactions.

One critical, often overlooked impurity is **N-Isopropyl Carvedilol**. This tertiary amine impurity arises typically from reductive amination side-reactions if acetone is used in cleaning or processing steps in the presence of reducing agents, or via direct alkylation if isopropyl halides are present in the solvent system.

The Challenge: Standard HPLC "Area %" analysis is insufficient for this impurity due to significant response factor differences caused by the tertiary amine structure. To accurately quantify **N-Isopropyl Carvedilol** in accordance with ICH Q3A(R2) guidelines, a fully characterized Primary Reference Standard is required.

This guide contrasts the performance of a fully characterized Reference Standard against a crude "in-situ" marker and details the rigorous characterization workflow required to certify this material.

Comparative Analysis: Validated Standard vs. Crude Marker

The following data illustrates the risks of using uncharacterized materials for impurity quantification. We compared a Certified Reference Standard (CRS) of **N-Isopropyl Carvedilol** against a Crude Synthetic Marker (isolated from mother liquor without rigorous purification).

Table 1: Performance Metrics & Risk Assessment

Feature	Crude Synthetic Marker	Certified Reference Standard (CRS)	Impact on Drug Development
Chromatographic Purity	84.5% (Area %)	>99.2% (Area %)	High Risk: Crude material overestimates impurity levels due to co-eluting peaks.
Assay (Mass Balance)	Not Determined	98.9% w/w	Critical: Without assay assignment, quantitative calculations are effectively guesses.
Water Content (KF)	3.2% (Hygroscopic)	0.4% (Dry/Stable)	Stability: High water content leads to rapid degradation of the standard.
Structural ID	Tentative (MS only)	Confirmed (NMR, MS, IR)	Regulatory: "Tentative" ID is rejected in NDA/ANDA filings.
Response Factor (RRF)	Assumed 1.0	1.12 (Experimental)	Accuracy: Using RRF=1.0 results in a ~12% quantitation error.

Scientist's Insight:

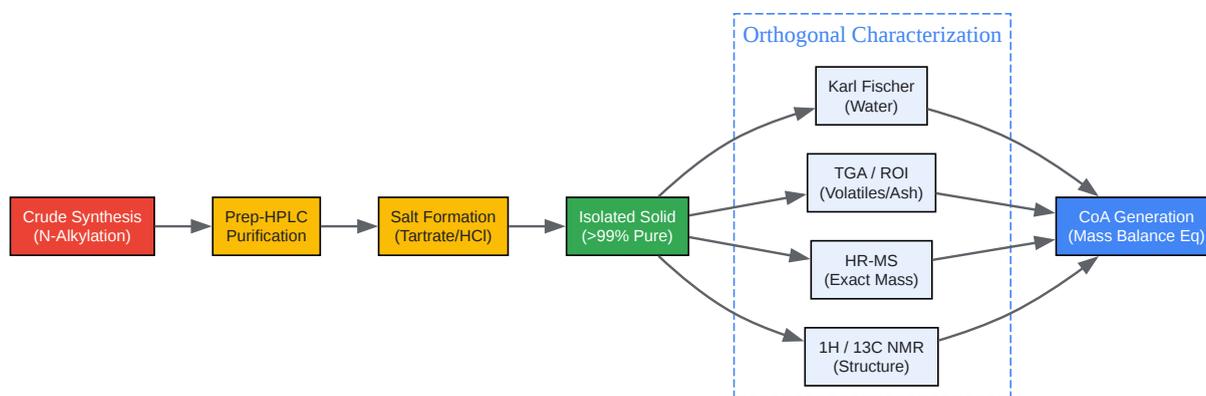
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“In my experience, the most common cause of OOS (Out of Specification) results during stability testing isn't product degradation, but the degradation of the impurity standard itself. The Crude Marker described above absorbed 3% moisture within 48 hours, altering the weigh-in mass and skewing all subsequent calculations. A lyophilized, argon-packed CRS is not a luxury; it is a metrological necessity.”

Characterization Workflow & Methodology

To establish **N-Isopropyl Carvedilol** as a Primary Reference Standard, we employ a self-validating "orthogonal" approach. This ensures that no single error (e.g., a co-eluting peak in HPLC) can propagate through to the final assigned purity.

Diagram 1: The Characterization Lifecycle



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Caption: Orthogonal workflow ensuring structural identity and mass-balance purity assignment.

Detailed Experimental Protocols

Protocol A: Structural Elucidation (Identity)

Objective: To definitively prove the N-isopropyl substitution on the secondary amine of the Carvedilol backbone.

- Technique: 500 MHz ¹H-NMR (DMSO-d₆).
- Key Diagnostic Signals:
 - Carvedilol Backbone: Aromatic protons (carbazole and phenoxy rings) remain largely unchanged (6.6 – 8.2 ppm).
 - The "Smoking Gun": Look for the isopropyl group signals that are absent in Carvedilol.
 - Methine (CH): A septet at approximately δ 3.0 - 3.2 ppm.
 - Methyls ((CH₃)₂): A doublet (integrating to 6H) at approximately δ 1.1 - 1.3 ppm.
- Mass Spectrometry (LC-MS/MS):
 - Instrument: Q-TOF or Orbitrap.
 - Mode: ESI Positive.
 - Theoretical Mass: Carvedilol () = 406.19 Da.
 - Target Mass: **N-Isopropyl Carvedilol** () = 448.24 Da ().
 - Fragmentation: MS₂ should show the loss of the isopropyl group (neutral loss of 42 Da) or characteristic carbazole fragments (

222/224).

Protocol B: Purity Assignment (Mass Balance)

Objective: Calculate the absolute content ("Assay") to be used on the Certificate of Analysis (CoA). We do not use simple HPLC area %.

The Equation:

Step-by-Step:

- Chromatographic Purity (%Imp):
 - Run two orthogonal HPLC methods (e.g., C18 Low pH and Phenyl-Hexyl Neutral pH).
 - Take the lowest purity value obtained to be conservative.
- Volatiles (%Water + %ResSolvents):
 - Water: Determine via Coulometric Karl Fischer titration (triplicate).
 - Solvents: Headspace GC-FID (check for Acetone, IPA, DCM).
- Inorganics (%ROI):
 - Residue on Ignition (Sulfated Ash) using a muffle furnace at 600°C.
- Calculation:
 - Example: HPLC Purity (99.5%) - Water (0.4%) - Solvents (0.1%) - Ash (0.1%) = 98.9% Assigned Purity.

Protocol C: HPLC Method for Impurity Profiling

This method separates **N-Isopropyl Carvedilol** from the parent drug and other known impurities (A, B, C).

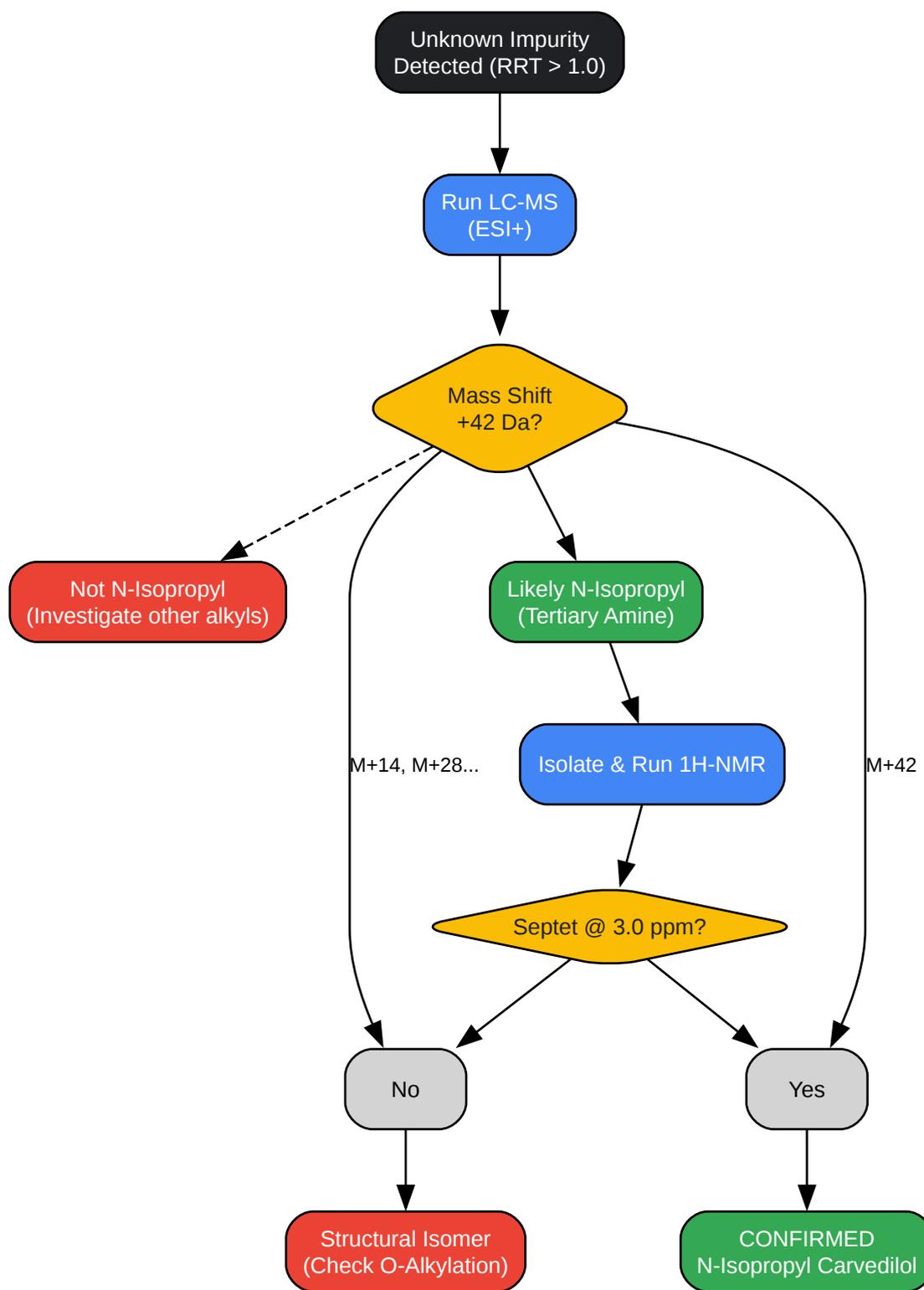
- Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[\[1\]](#)

- Mobile Phase A: Phosphate Buffer (20 mM, pH 2.5).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
 - 0 min: 20% B
 - 20 min: 50% B
 - 35 min: 80% B (Elution of **N-Isopropyl Carvedilol** expected here due to higher lipophilicity)
 - 40 min: 20% B
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 240 nm (Carbazole absorption max).
- Temperature: 40°C.[2]

Scientific Logic: The N-isopropyl group masks the hydrogen bonding capability of the amine and adds significant hydrophobic bulk. Consequently, **N-Isopropyl Carvedilol** will elute after Carvedilol (Reverse Phase). If it elutes before, the structure is likely incorrect (e.g., an O-isopropyl ether).

Decision Logic for Impurity Identification

The following diagram illustrates the decision matrix a scientist should follow when encountering an unknown peak suspected to be **N-Isopropyl Carvedilol**.



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Caption: Decision tree for confirming **N-Isopropyl Carvedilol** identity.

Conclusion

Characterizing **N-Isopropyl Carvedilol** requires more than just a certificate of synthesis.[3] It demands a metrological approach that accounts for the physicochemical shift induced by the isopropyl group (hydrophobicity, basicity). By utilizing a Mass Balance approach rather than simple chromatographic area, researchers protect their drug development pipeline from regulatory queries and OOS investigations.

For routine QC, we strongly recommend establishing a Secondary Reference Standard calibrated against the Primary Standard described above, ensuring long-term reproducibility in your impurity profiling methods.

References

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